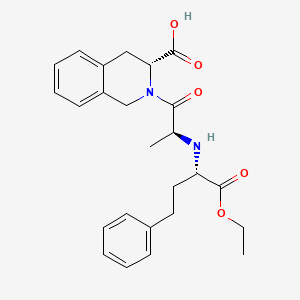
epi-Carboxy quinapril
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epi-Carboxy quinapril is a derivative of quinapril, which is an angiotensin-converting enzyme (ACE) inhibitor. Quinapril is primarily used in the treatment of hypertension and congestive heart failure.
Métodos De Preparación
The synthesis of epi-Carboxy quinapril involves several steps. One common method includes the reaction of (2S,4S)-2-(4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester. This intermediate is then reacted with an acid to produce quinapril or its acid addition salt .
Análisis De Reacciones Químicas
Epi-Carboxy quinapril undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: Substitution reactions involve replacing one functional group with another.
Aplicaciones Científicas De Investigación
Epi-Carboxy quinapril has several scientific research applications:
Chemistry: It is used as a reference standard and impurity in the study of quinapril and its related compounds.
Biology: The compound is studied for its interactions with biological systems, particularly its role as an ACE inhibitor.
Medicine: Research focuses on its potential therapeutic effects and its role in the treatment of hypertension and heart failure.
Industry: this compound is used in the pharmaceutical industry for quality control and the development of new ACE inhibitors .
Mecanismo De Acción
Epi-Carboxy quinapril, like quinapril, is an ACE inhibitor. It works by inhibiting the activity of the angiotensin-converting enzyme, which is responsible for converting angiotensin I to the vasoconstrictor angiotensin II. By inhibiting this enzyme, this compound reduces the formation of angiotensin II, leading to vasodilation and a decrease in blood pressure. This mechanism is crucial in the treatment of hypertension and heart failure .
Comparación Con Compuestos Similares
Epi-Carboxy quinapril is similar to other ACE inhibitors such as:
Captopril: The first ACE inhibitor developed, known for its sulfhydryl group.
Enalapril: A widely used ACE inhibitor that is converted to its active form, enalaprilat, in the body.
Quinapril: The parent compound of this compound, known for its potent ACE inhibitory activity
This compound is unique due to its specific structural features and its role as an impurity in quinapril, providing insights into the synthesis and quality control of ACE inhibitors.
Propiedades
Número CAS |
103833-16-5 |
|---|---|
Fórmula molecular |
C25H30N2O5 |
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
(3R)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C25H30N2O5/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30)/t17-,21-,22+/m0/s1 |
Clave InChI |
JSDRRTOADPPCHY-BULFRSBZSA-N |
SMILES isomérico |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@@H]2C(=O)O |
SMILES canónico |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



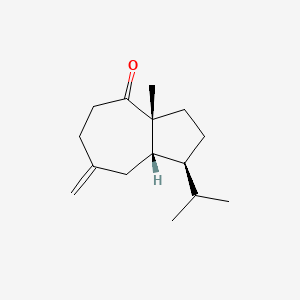

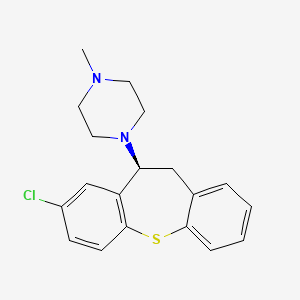

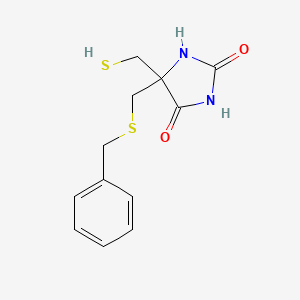
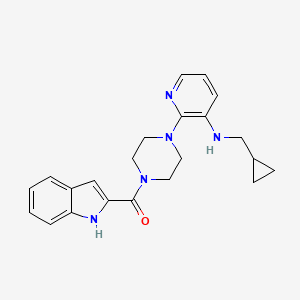
![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide;hydrate;hydrochloride](/img/structure/B12783552.png)
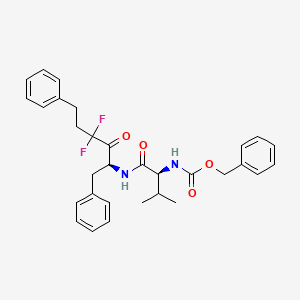
![(1R,2R,6S,7R)-4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione](/img/structure/B12783559.png)


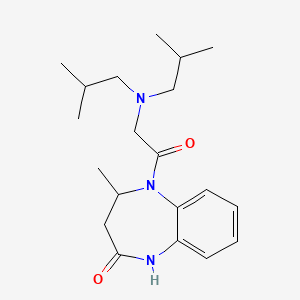
![N-[4-[(4-amino-3-methylphenyl)-(4-aminophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]acetamide;hydrochloride](/img/structure/B12783578.png)
